molecular formula C8H9F3N2 B13079510 N-Methyl-1-(5-(trifluoromethyl)pyridin-2-YL)methanamine CAS No. 1060801-95-7

N-Methyl-1-(5-(trifluoromethyl)pyridin-2-YL)methanamine

Cat. No.: B13079510
CAS No.: 1060801-95-7
M. Wt: 190.17 g/mol
InChI Key: YNTYWEZRKYDRHQ-UHFFFAOYSA-N
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Description

N-Methyl-1-(5-(trifluoromethyl)pyridin-2-YL)methanamine is an organic compound with the molecular formula C8H9F3N2. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a methanamine group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(5-(trifluoromethyl)pyridin-2-YL)methanamine typically involves the reaction of 5-(trifluoromethyl)pyridine-2-carbaldehyde with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and yield. The industrial process also incorporates rigorous quality control measures to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(5-(trifluoromethyl)pyridin-2-YL)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

N-Methyl-1-(5-(trifluoromethyl)pyridin-2-YL)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-(trifluoromethyl)pyridin-2-YL)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-(5-(trifluoromethyl)pyridin-2-YL)methanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

1060801-95-7

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

N-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C8H9F3N2/c1-12-5-7-3-2-6(4-13-7)8(9,10)11/h2-4,12H,5H2,1H3

InChI Key

YNTYWEZRKYDRHQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC=C(C=C1)C(F)(F)F

Origin of Product

United States

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